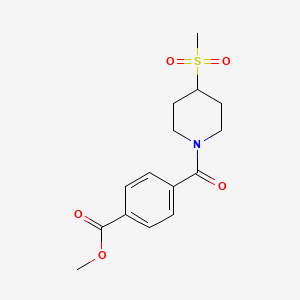

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate

Description

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate is an organic compound that features a piperidine ring substituted with a methylsulfonyl group and a benzoate ester

Properties

IUPAC Name |

methyl 4-(4-methylsulfonylpiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-21-15(18)12-5-3-11(4-6-12)14(17)16-9-7-13(8-10-16)22(2,19)20/h3-6,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSLCGBMDONAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, often using reagents like methanesulfonyl chloride in the presence of a base.

Formation of the Benzoate Ester: The final step involves esterification with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate is a chemical compound with a combination of a piperidine ring, a methylsulfonyl group, and a benzoate ester, which gives it unique chemical and biological properties for applications in research and industry.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules.

- Biology This compound can be used in studies involving enzyme inhibition and receptor binding.

- Industry It may be used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The methylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Other compounds

- 1-(Methylsulfonyl)piperidine-4-carbaldehyde

- 4-(Methylsulfonyl)piperidine

Mechanism of Action

The mechanism of action of Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The piperidine ring may interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(Methylsulfonyl)piperidine-4-carbaldehyde

- 4-(Methylsulfonyl)piperidine

Uniqueness

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate is unique due to its combination of a piperidine ring, a methylsulfonyl group, and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a benzoate moiety, which are known for their roles in various pharmacological applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies highlight the antiviral potential of compounds similar to this compound. For instance, compounds with piperidine structures have been evaluated for their efficacy against viral infections, including Ebola virus. A related study demonstrated that certain piperidine derivatives exhibited significant antiviral activity, suggesting that modifications to the piperidine core can enhance biological efficacy against viral pathogens .

Anticancer Activity

The compound's structural analogs have also been investigated for anticancer properties. Research has shown that derivatives containing piperidine rings can inhibit cancer cell proliferation. For example, compounds with similar functional groups were tested against human colon cancer cell lines, revealing varying degrees of cytotoxicity and potential as therapeutic agents .

The biological activity of this compound is likely mediated through interactions with specific biological targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity. Studies suggest that such compounds can inhibit key pathways involved in viral entry or cancer cell proliferation by binding to target proteins and altering their functions .

Synthesis and Evaluation

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Its biological evaluation often includes in vitro assays to determine potency against specific targets. For instance, the synthesis of related compounds has been optimized to enhance yield and purity while maintaining biological activity .

Comparative Studies

A comparative analysis of this compound with other piperidine derivatives reveals unique properties that may confer distinct biological activities. For example, structural modifications can lead to variations in receptor affinity and selectivity, influencing the overall therapeutic profile .

Q & A

Advanced Research Question

- Molecular docking : Simulate interactions with protein active sites (e.g., carbonic anhydrase) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the piperidine ring .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100–200 ns trajectories to validate binding modes .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters .

How can researchers address low yields in amide coupling steps during scale-up?

Advanced Research Question

- Coupling agent alternatives : Replace EDCI/HOBt with T3P (propylphosphonic anhydride) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved efficiency .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time .

- Solvent screening : Test polar aprotic solvents like DMF or THF to enhance solubility of bulky intermediates .

How does the choice of recrystallization solvent impact the compound’s polymorphic forms?

Advanced Research Question

- Solvent polarity : Ethanol favors hydrogen-bonded networks, while diisopropyl ether may produce less stable polymorphs due to slower crystallization .

- Temperature control : Gradual cooling (0.5°C/min) from reflux ensures uniform crystal lattice formation .

- PXRD analysis : Compare diffraction patterns of recrystallized batches to identify dominant polymorphs .

What strategies mitigate degradation during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.